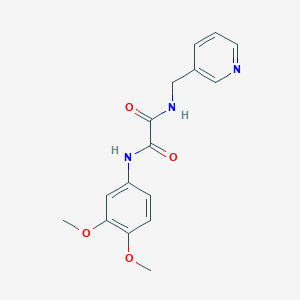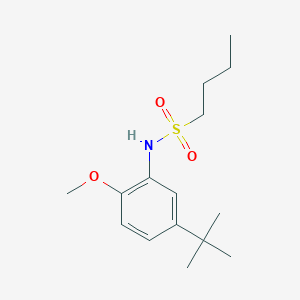![molecular formula C22H17ClN4O2S B4626771 4-benzyl-3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4626771.png)
4-benzyl-3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves strategic functionalization to introduce various substituents that impact the compound's properties and activities. For example, a study by Daoud et al. (2010) described the synthesis of substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives through reactions involving chloro-nitro-substituted benzothiophene intermediates, showcasing the versatility in synthesizing triazole derivatives with specific functional groups (Daoud, Ali, & Ahmed, 2010).
Applications De Recherche Scientifique
1. Antimicrobial Activity
4-Benzyl-3-[(3-Chlorobenzyl)Thio]-5-(4-Nitrophenyl)-4H-1,2,4-Triazole derivatives have shown potential in antimicrobial applications. A study highlighted the synthesis of similar triazole compounds that exhibited significant antibacterial activity, indicating the potential of such compounds in addressing microbial resistance issues (Roy, Desai, & Desai, 2005).
2. Anticancer Properties
Triazole derivatives, including structures similar to 4-Benzyl-3-[(3-Chlorobenzyl)Thio]-5-(4-Nitrophenyl)-4H-1,2,4-Triazole, have been researched for their anticancer properties. Research indicates that derivatives of 1,2,4-triazole are recognized for their antifungal, antidepressant, and notably, anticancer properties. This makes them a subject of interest in oncological research (Rud, Kaplaushenko, & Kucheryavyi, 2016).
3. Luminescence Sensing
A study focused on lanthanide metal–organic frameworks based on triazole-containing ligands, similar to the subject compound, demonstrated their application in luminescence sensing. Such compounds have shown effectiveness in detecting nitroaromatic compounds and metal ions, which is valuable in various chemical sensing applications (Wang, Sun, Hao, Yan, & Liang, 2016).
4. Corrosion Inhibition
Triazole derivatives are also used in the field of material science, specifically as corrosion inhibitors. A study involving triazole Schiff bases showed that these compounds, similar in structure to 4-Benzyl-3-[(3-Chlorobenzyl)Thio]-5-(4-Nitrophenyl)-4H-1,2,4-Triazole, are effective in inhibiting corrosion on metal surfaces, which is crucial in industrial applications (Chaitra, Mohana, & Tandon, 2015).
5. Photovoltaic Properties
In the realm of renewable energy, triazole derivatives have shown potential in enhancing the efficiency of photovoltaic cells. Research involving polymers based on thiophene derivatives with triazole side chains, similar to the compound , revealed that these materials could be used to improve the performance of solar cells (Zhao, Li, Tang, Cao, Huang, Shen, & Tan, 2013).
Propriétés
IUPAC Name |
4-benzyl-3-[(3-chlorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2S/c23-19-8-4-7-17(13-19)15-30-22-25-24-21(18-9-11-20(12-10-18)27(28)29)26(22)14-16-5-2-1-3-6-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMBTDJKHTWFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-3-[(3-chlorobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B4626689.png)
![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B4626704.png)
![1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene](/img/structure/B4626705.png)

![propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4626728.png)
![2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4626735.png)
![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)
![N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626742.png)
![ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4626753.png)
![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)
![1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626763.png)
![N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)

